N-Methylnuciferine

Description

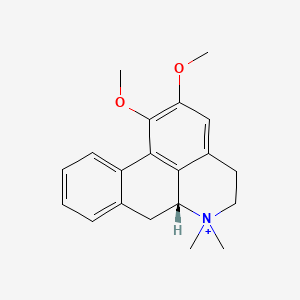

Structure

3D Structure

Properties

IUPAC Name |

(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAZXBJMATEKS-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methylnuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnuciferine, a prominent aporphine alkaloid, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution within the primary plant species, and detailed methodologies for the extraction, isolation, and quantification of this compound. This document consolidates current research to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

The principal natural source of this compound is the sacred lotus, Nelumbo nucifera Gaertn., a perennial aquatic plant belonging to the Nelumbonaceae family.[1][2][3] This species is cultivated extensively in Eastern Asian countries for its ornamental, culinary, and medicinal uses.[1] While other species within the Nymphaeaceae family also produce a variety of alkaloids, the presence and concentration of this compound are most significantly documented in Nelumbo nucifera.

The distribution of this compound and related alkaloids within Nelumbo nucifera is tissue-specific, with the highest concentrations generally found in the leaves and the embryo of the seed.[2][3] The flowers, particularly the petals, also contain notable amounts of this alkaloid.[1] In contrast, the rhizomes contain negligible levels of aporphine alkaloids.[3]

Quantitative Distribution of this compound and Related Alkaloids in Nelumbo nucifera

The following tables summarize the quantitative data on the distribution of this compound and its immediate precursor, N-nornuciferine, in various parts of Nelumbo nucifera. It is important to note that concentrations can vary depending on the cultivar, geographical location, and developmental stage of the plant.

Table 1: Concentration of this compound in Different Parts of Nelumbo nucifera

| Plant Part | Concentration (mg/g dry weight, unless otherwise specified) | Reference |

| Leaves | 0.453 (from 500mg crude extract) | [4] |

| Flower Buds | 1.028 (0.1028%) | [1] |

| Seed Embryo | Lower than flower buds and leaves | [1] |

Table 2: Concentration of N-nornuciferine in Different Parts of Nelumbo nucifera

| Plant Part | Concentration (mg/g dry weight, unless otherwise specified) | Reference |

| Flower Buds | 0.821 (0.0821%) | [1] |

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid (BIA) biosynthesized from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylations, decarboxylations, condensations, and methylations. A key intermediate in the biosynthesis of most BIAs is (S)-norcoclaurine, which is formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). However, in Nelumbo nucifera, the biosynthesis is notable for the prevalence of (R)-enantiomers.

The final step in the biosynthesis of this compound is the N-methylation of its immediate precursor, N-nornuciferine. This reaction is catalyzed by a specific N-methyltransferase (NMT). A recently characterized enzyme, NnNMT, has been shown to specifically catalyze the synthesis of nuciferine from N-nornuciferine in Nelumbo nucifera.

Experimental Protocols

Extraction and Isolation of this compound from Nelumbo nucifera Leaves

This protocol describes a general procedure for the extraction and isolation of this compound from dried lotus leaves.

3.1.1. Materials and Reagents

-

Dried and powdered Nelumbo nucifera leaves

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

3% Aqueous Tartaric Acid

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)

3.1.2. Extraction Procedure

-

Maceration: Dried and powdered lotus leaves are extracted with methanol at room temperature with agitation for 24 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in 3% aqueous tartaric acid.

-

This acidic solution is then partitioned with chloroform to remove non-alkaloidal compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

The pH of the aqueous layer is adjusted to approximately 9 with a saturated Na₂CO₃ solution to deprotonate the alkaloids.

-

The basified aqueous solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected.

-

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.1.3. Isolation by Column Chromatography

The crude alkaloid fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated. Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.

3.2.1. Chromatographic Conditions (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (containing an additive like 0.1% formic acid or triethylamine to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance (typically around 272 nm and 310 nm).

-

Injection Volume: 10-20 µL

3.2.2. Sample and Standard Preparation

-

Standard Solutions: A stock solution of pure this compound is prepared in methanol. A series of working standard solutions of known concentrations are prepared by diluting the stock solution.

-

Sample Solutions: The crude extract or purified fraction is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration to fall within the linear range of the calibration curve.

3.2.3. Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Conclusion

Nelumbo nucifera stands out as the most significant natural source of this compound, with the highest concentrations localized in the leaves and seed embryos. The biosynthesis of this aporphine alkaloid follows the general benzylisoquinoline pathway, with recent studies identifying key enzymes involved in its formation. The provided experimental protocols for extraction, isolation, and quantification offer a robust framework for researchers. This comprehensive guide serves as a foundational resource for further investigation into the pharmacological properties and potential therapeutic applications of this compound.

References

The N-Methylnuciferine Biosynthetic Pathway in Nelumbo nucifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a source of a diverse array of bioactive compounds, among which the aporphine alkaloid nuciferine and its N-methylated form, N-methylnuciferine, have garnered significant interest for their potential pharmacological applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid L-tyrosine. The pathway proceeds through a series of intermediates, catalyzed by a specific set of enzymes to yield the aporphine scaffold, which is then further modified to produce this compound. The key enzymes and intermediates are outlined below.

Core Biosynthetic Pathway

The central pathway leading to the formation of the aporphine alkaloid core involves the following key enzymatic steps:

-

Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in benzylisoquinoline alkaloid (BIA) biosynthesis[1][2].

-

Norcoclaurine 6-O-methyltransferase (6OMT): (S)-norcoclaurine is then methylated at the 6-hydroxyl group by 6OMT to yield (S)-coclaurine[1][3][4]. In Nelumbo nucifera, the enzyme NnOMT1 has been identified as a regiospecific 6OMT[3][5].

-

Coclaurine N-methyltransferase (CNMT): The secondary amine of (S)-coclaurine is methylated by CNMT to form (S)-N-methylcoclaurine[1][3][4]. This step is considered a key bottleneck in alkaloid biosynthesis[6].

-

Cytochrome P450 Monooxygenase (CYP80G2/CTS): (S)-N-methylcoclaurine undergoes an intramolecular C-C phenol coupling reaction catalyzed by a cytochrome P450 enzyme, CYP80G2 (also known as corytuberine synthase), to form the aporphine ring system of (S)-corytuberine[1][2][4][6].

-

Subsequent Tailoring Steps: Following the formation of the aporphine core, a series of tailoring reactions, including hydroxylations and O-methylations, are presumed to occur to produce N-nornuciferine. The exact sequence and enzymes involved in these steps are still under investigation.

-

N-nornuciferine N-methyltransferase (NnNMT): In the final step, N-nornuciferine is N-methylated by a specific N-methyltransferase, NnNMT, to yield nuciferine[7]. It is presumed that a similar N-methylation of a precursor leads to this compound, though the specific substrate for this compound itself has not been explicitly detailed.

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the this compound biosynthetic pathway and the alkaloid content in Nelumbo nucifera.

Table 1: Kinetic Parameters of O-Methyltransferases (OMTs) from Nelumbo nucifera

| Enzyme | Substrate | Km (µM) | Reference |

| NnOMT1 (6OMT) | (R,S)-Norcoclaurine | 20 | [3][5] |

| NnOMT5 (7OMT) | (S)-N-methylcoclaurine | 13 | [3][5] |

| NnOMT6 | (S)-Norcoclaurine | 281.73 | [8] |

| NnOMT6 | Caffeic acid | 216.03 | [8] |

Table 2: Alkaloid Content in Different Tissues and Cultivars of Nelumbo nucifera

| Alkaloid | Tissue/Cultivar | Content | Reference |

| Total Alkaloids | Leaves (Cultivar '10-48', semi-maturity) | 2060.7 mg/kg | [9] |

| Total Alkaloids | Leaves (Cultivar 'Luming Lian', maturity) | ~9479.2 mg/kg | [9] |

| Nuciferine | Leaves | 45.3 mg from 500g crude extract | [9] |

| O-Nornuciferine | Seeds and some flowers | Most abundant | [9] |

| N-Nornuciferine | Flower cultivars | High accumulation | [10] |

| Roemerine | Flower cultivars | High accumulation | [10] |

| Anonaine | Flower cultivars | High accumulation | [10] |

| Nuciferine | Seed cultivars | High accumulation | [10] |

| O-Nornuciferine | Seed cultivars | High accumulation | [10] |

| Total Alkaloids | Laminae and Plumules | ~3,000 µg/g FW | [10] |

| Total Alkaloids | Petals and Petioles | 500 and 100-200 µg/g FW | [10] |

| Total Alkaloids | Rhizomes and Stamens | < 20 µg/g FW | [10] |

Regulatory Networks

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the WRKY family, and is influenced by phytohormones such as jasmonic acid (JA).

WRKY Transcription Factors

Several WRKY transcription factors have been identified as key regulators of BIA biosynthesis in Nelumbo nucifera. These transcription factors bind to specific cis-acting elements, known as W-boxes (TTGAC[C/T]), in the promoters of biosynthetic genes, thereby activating their transcription[4][11].

-

NnWRKY70a and NnWRKY70b: These group III WRKYs positively regulate BIA biosynthesis. NnWRKY70b, in particular, can activate the promoters of NnTYDC, NnCYP80G, and Nn7OMT[4].

-

NnWRKY40a and NnWRKY40b: These group IIa WRKYs are also involved in the regulation of BIA biosynthetic genes[4].

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway plays a crucial role in inducing the expression of BIA biosynthetic genes in response to various stresses[4]. The core components of this pathway include:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as a receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile)[12][13].

-

JAZ (JASMONATE-ZIM DOMAIN) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors in the absence of JA-Ile[12][13].

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes. Upon perception of JA-Ile by COI1, JAZ proteins are targeted for degradation, releasing MYC2 to activate the transcription of downstream genes, including WRKYs[14].

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active enzymes for in vitro characterization.

Methodology (Example for O-Methyltransferases):

-

Gene Cloning: The open reading frames of the target enzyme genes (e.g., NnOMT1, NnOMT5, NnOMT6) are amplified from Nelumbo nucifera cDNA and cloned into an E. coli expression vector, such as pET or pGEX, often with an N- or C-terminal purification tag (e.g., His-tag, GST-tag)[3][5][8].

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 16-37°C) and for a defined period (e.g., 4-20 hours)[8][15].

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means[8][15].

-

Protein Purification: The soluble protein fraction is subjected to affinity chromatography based on the purification tag. For His-tagged proteins, Nickel-NTA resin is used, while Glutathione-Sepharose is used for GST-tagged proteins. The purified protein is then eluted and dialyzed against a storage buffer[8][15].

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified enzymes.

Methodology (General for Methyltransferases):

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (e.g., norcoclaurine, N-nornuciferine), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer at an optimal pH and temperature[8].

-

Incubation: The reaction is incubated for a specific time, during which the enzymatic conversion of the substrate to the product occurs.

-

Reaction Termination: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.

-

Product Detection and Quantification: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection[8][16].

-

Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), enzyme assays are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

References

- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Molecular Engineering of a N-Methyltransferase from Edible Nelumbo nucifera Leaves Involved in Nuciferine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 10. maxapress.com [maxapress.com]

- 11. The WRKY Transcription Factor Genes in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdanderson.org [mdanderson.org]

- 16. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylnuciferine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnuciferine, a prominent aporphine alkaloid found in the sacred lotus (Nelumbo nucifera) and the blue lotus (Nymphaea caerulea), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its interaction with relevant biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically designated as (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. Its structure features a tetracyclic dibenzoquinoline core, characteristic of the aporphine class of alkaloids. The presence of a chiral center at the 6a position dictates its stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄NO₂⁺ | |

| Molecular Weight | 310.41 g/mol | [1] |

| IUPAC Name | (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ium | |

| CAS Number | 754919-24-9 | [1] |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in DMSO | [1] |

| Specific Rotation [α]D | Not explicitly found |

Stereochemistry

The absolute configuration of naturally occurring this compound has been determined as (6aR). This configuration is crucial for its biological activity and receptor interaction. The stereoselective synthesis of both (S)- and (R)-nuciferine has been reported, allowing for detailed investigation of the pharmacological properties of each enantiomer.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for this compound was not found in the literature reviewed, data for structurally similar aporphine alkaloids provide a strong basis for interpretation. The following table summarizes expected chemical shifts for key protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.8 | ~110 |

| H-8 | ~6.8 | ~128 |

| H-9 | ~6.8-7.0 | ~125 |

| H-10 | ~7.0-7.2 | ~128 |

| H-11 | ~7.2-7.4 | ~126 |

| H-6a | ~3.8 | ~60 |

| N-CH₃ | ~2.5 | ~44 |

| OCH₃ (C1) | ~3.6 | ~56 |

| OCH₃ (C2) | ~3.9 | ~56 |

Note: These are predicted values based on data from similar aporphine alkaloids and may vary depending on the solvent and experimental conditions.[1][3]

Mass Spectrometry (MS)

Mass spectrometry of aporphine alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the retro-Diels-Alder (RDA) reaction of the C ring, leading to the formation of a key isoquinoline fragment. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 310.4. A characteristic fragment ion resulting from the loss of the N-methyl group as methylamine (CH₃NH₂) would be expected.[3][4]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (aryl ether) |

| ~1100 | C-N stretching (amine) |

Experimental Protocols

Isolation and Purification from Nelumbo nucifera Leaves

Several methods have been developed for the extraction and purification of aporphine alkaloids from lotus leaves. The following is a generalized protocol based on reported methods.[4][7][8][9]

Protocol: Ultrasound-Assisted Extraction and Column Chromatography

-

Sample Preparation: Dry Nelumbo nucifera leaves are finely powdered.

-

Extraction:

-

Suspend the powdered leaves in 70-74% ethanol containing a small amount of acid (e.g., 0.15% HCl) at a solvent-to-material ratio of approximately 26:1 (v/w).[7]

-

Subject the mixture to ultrasonic extraction for about 80 minutes at a controlled temperature (e.g., 50°C).[7]

-

Filter the extract and collect the filtrate. Repeat the extraction process on the residue for exhaustive extraction.

-

-

Purification:

-

Combine the filtrates and concentrate under reduced pressure.

-

Adjust the pH of the concentrated extract to neutral or slightly basic (pH 8-10) to precipitate the alkaloids.[7]

-

Collect the precipitate by filtration.

-

Dissolve the crude alkaloid mixture in an appropriate solvent and subject it to column chromatography on silica gel or a macroporous adsorption resin (e.g., D101).[9]

-

Elute the column with a gradient of solvents (e.g., a mixture of acetone, petroleum ether, methanol, and acetonitrile) to separate the individual alkaloids.[8]

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and collect the fractions containing this compound.

-

-

Recrystallization:

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallize the residue from a suitable solvent system to obtain pure this compound.

-

Total Synthesis of (R)-N-Methylnuciferine

The stereoselective total synthesis of both enantiomers of nuciferine has been accomplished, providing a route to this compound through N-methylation. A key step involves a diastereoselective reaction between a chiral dihydroisoquinoline enamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[2] A detailed experimental protocol would require access to the full publication.

Biological Context and Signaling Pathways

This compound exhibits a complex pharmacology, interacting with multiple neurotransmitter systems and intracellular signaling pathways.

Interaction with Dopamine and Serotonin Receptors

Nuciferine, the precursor to this compound, is known to interact with both dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors and displays antagonist activity at several serotonin receptors, including 5-HT₂ₐ and 5-HT₂𝒸.[10] This multi-target profile likely contributes to its observed psychoactive and therapeutic effects. The N-methylation is expected to modulate the affinity and efficacy at these receptors.

Caption: Interaction of this compound with Dopamine and Serotonin Receptors.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Recent studies have indicated that nuciferine can modulate the PI3K/AKT/mTOR signaling pathway.[11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Nuciferine has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer and anti-inflammatory effects.

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Conclusion

This compound presents a fascinating molecular architecture with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key physicochemical and spectroscopic properties. The outlined experimental protocols for its isolation and the reference to its total synthesis offer practical guidance for researchers. Furthermore, the visualization of its interactions with key signaling pathways provides a foundation for understanding its mechanism of action and for guiding future drug discovery and development efforts. Further research is warranted to fully elucidate the specific quantitative properties and the complete spectroscopic profile of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. probiologists.com [probiologists.com]

N-Methylnuciferine: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnuciferine, an aporphine alkaloid naturally present in plants of the Nelumbo genus, commonly known as lotus, has garnered increasing interest within the scientific community. As a derivative of the well-studied alkaloid nuciferine, this compound is being investigated for its potential pharmacological activities. This technical guide provides a detailed overview of the core physicochemical properties and stability of this compound, offering essential data and methodologies for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄NO₂ | [1] |

| Molecular Weight | 310.41 g/mol | [1] |

| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | - |

| CAS Number | 754919-24-9 | [1] |

| Solubility | Soluble in DMSO, Acetonitrile, and Methanol. | [1][2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

This compound Iodide

This compound is also available as an iodide salt, which may exhibit different solubility and handling properties.

Table 2: Physicochemical Properties of this compound Iodide

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄NO₂ • I | [2] |

| Formula Weight | 437.3 g/mol | [2] |

| CAS Number | 53098-68-3 | [2] |

| Solubility | Soluble in Acetonitrile and Methanol. | [2] |

Stability Profile

The stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and ultimately its safety and efficacy. While comprehensive stability studies on this compound are limited, some inferences can be drawn from related compounds and general chemical principles.

Thermal Stability: Studies on the related alkaloid nuciferine have indicated that it can be unstable during concentration and drying processes, even at a moderate temperature of 60°C[3]. This suggests that this compound may also be susceptible to thermal degradation, and care should be taken during its extraction, purification, and formulation to avoid high temperatures.

Storage: For long-term storage, it is recommended to store this compound at -20°C[1]. Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the stock solution is reported to be stable for up to 6 months, while at -20°C, it is stable for up to 1 month[1].

Photostability and pH Stability: Specific data on the photostability and stability of this compound across a range of pH values are not currently available in the scientific literature. These are critical parameters that require experimental investigation to ensure the development of a stable drug product.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quantification and characterization of this compound. The following section details a general experimental protocol for the analysis of this compound based on methods developed for related alkaloids from Nelumbo nucifera.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This method can be adapted from established protocols for the analysis of alkaloids in lotus leaf extracts[3][4][5].

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically in the range of 270-280 nm for aporphine alkaloids).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

References

Pharmacological Profile of N-Methylnuciferine on Dopamine Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Methylnuciferine, commonly known as Nuciferine, is the primary psychoactive alkaloid isolated from the sacred lotus (Nelumbo nucifera). Exhibiting a complex polypharmacology, Nuciferine has garnered significant interest for its potential as a therapeutic agent, particularly for central nervous system disorders. Its pharmacological profile is characterized by interactions with multiple neurotransmitter systems, with a pronounced and multifaceted impact on dopamine receptors. This technical guide provides an in-depth analysis of Nuciferine's binding affinities, functional activities, and in vivo effects related to the dopaminergic system, presenting a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacological Profile

Nuciferine's interaction with dopamine receptors is complex, with studies reporting a profile that shares characteristics with atypical antipsychotics like aripiprazole.[1][2] It does not act as a simple antagonist or agonist but rather as a modulator with varying effects across the different dopamine receptor subtypes.

Binding Affinity at Dopamine Receptors

Radioligand binding assays have been employed to determine the affinity of Nuciferine for the five dopamine receptor subtypes (D1, D2, D3, D4, D5). The dissociation constant (Kᵢ) is a measure of a ligand's binding affinity, with lower values indicating a stronger interaction. Data from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provides a comprehensive overview of these affinities.[2]

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| Dopamine D1 | [³H]SCH23390 | 254 |

| Dopamine D2 | [³H]Spiperone | 8.3 |

| Dopamine D3 | [³H]Spiperone | 26 |

| Dopamine D4 | [³H]Spiperone | 1900 |

| Dopamine D5 | [³H]SCH23390 | 2600 |

| Data sourced from Farrell et al. (2016) via the NIMH PDSP.[2] |

As shown in the table, Nuciferine displays the highest affinity for the D2 receptor, followed by the D3 receptor, with significantly lower affinity for D1, D4, and D5 subtypes.

Functional Activity at Dopamine Receptors

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at a receptor. The pharmacological profile of Nuciferine is nuanced, with different studies reporting seemingly contradictory activities, which may be attributable to the use of different assay systems and experimental conditions.

One comprehensive study characterized Nuciferine as a partial agonist at D2 and D5 receptors and a full agonist at the D4 receptor .[2] In contrast, another study using a fluorometric imaging plate reader (FLIPR) assay reported that Nuciferine, along with other alkaloids from Nelumbo nucifera, acted as a D1 and D2 receptor antagonist .[3][4] The partial agonism at the D2 receptor is a key feature of several atypical antipsychotic drugs.

| Receptor Subtype | Assay Type | Functional Activity | Potency (EC₅₀ / IC₅₀) | Efficacy (Eₘₐₓ) / Kₑ |

| Dopamine D1 | FLIPR Assay | Antagonist | IC₅₀: ~4-10 µM (estimated) | Not Reported |

| Dopamine D2 | Gᵢ Signaling Assay | Partial Agonist | EC₅₀ = 64 nM | 67% of Dopamine |

| Schild Regression | Antagonist (in presence of DA) | Kₑ = 62 nM | Not Applicable | |

| FLIPR Assay | Antagonist | IC₅₀: ~4-10 µM (estimated) | Not Reported | |

| Dopamine D4 | Gᵢ Signaling Assay | Agonist | EC₅₀ = 2000 nM | Not Reported |

| Dopamine D5 | Gᵢ Signaling Assay | Partial Agonist | EC₅₀ = 2600 nM | 50% of Dopamine |

| Data compiled from Farrell et al. (2016) and Wang et al. (2021).[2][3][5][6] |

This mixed profile, particularly the potent D2 partial agonism combined with antagonist activity at serotonin receptors (e.g., 5-HT₂ₐ), strongly contributes to its classification as an atypical antipsychotic-like compound.[1][2]

In Vivo Pharmacological Effects

Animal models provide crucial insights into the physiological and behavioral consequences of Nuciferine's receptor interactions. These studies corroborate the in vitro data, suggesting an atypical antipsychotic profile.

-

Locomotor Activity: Early studies reported that Nuciferine could inhibit spontaneous motor activity.[7] More recent work confirms that Nuciferine attenuates locomotor activity in a dose-dependent manner.[8][9] However, it has also been shown to enhance amphetamine-induced hyperlocomotion, distinguishing it from typical antipsychotics.[1][10]

-

Catalepsy: A hallmark of typical antipsychotics (D2 antagonists) is the induction of catalepsy, a state of motor rigidity. While a 1978 study reported that Nuciferine could induce catalepsy, a more recent and comprehensive study found that Nuciferine did not induce catalepsy at doses effective in other behavioral models, a key feature of atypical antipsychotics.[1][2][7]

-

Antipsychotic-like Activity: Nuciferine has shown efficacy in rodent models relevant to antipsychotic action. It inhibits phencyclidine (PCP)-induced locomotor activity and, critically, rescues PCP-induced disruption of prepulse inhibition (a measure of sensorimotor gating deficient in schizophrenia).[1][2][11]

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).

-

D1-like receptors couple to the Gαₛ/ₒₗբ G-protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

D2-like receptors couple to the Gαᵢ/ₒ G-protein, which inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.

The partial agonist activity of Nuciferine at the D2 receptor means it can weakly activate this Gαᵢ-mediated pathway in the absence of dopamine, but will compete with and inhibit the much stronger activation by endogenous dopamine.

Detailed Experimental Protocols

The characterization of Nuciferine's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (Nuciferine) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine receptor subtype of interest.

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2), and assay buffer.[2]

-

Total Binding Wells: Contain only membranes and radioligand.

-

Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol) to saturate all specific binding sites.

-

Competition Wells: Contain membranes, radioligand, and serial dilutions of the test compound (Nuciferine).

-

-

Incubation: The plate is incubated (e.g., 90 minutes at room temperature) to allow the binding to reach equilibrium.[2]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the average counts from the NSB wells from all other wells.

-

The percentage of specific binding is plotted against the log concentration of Nuciferine.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of Nuciferine that inhibits 50% of specific binding).

-

The IC₅₀ is converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Gαᵢ-Mediated cAMP Functional Assay

This assay determines the functional effect of a compound on a Gαᵢ-coupled receptor, such as the D2 receptor, by measuring its impact on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or CHO) expressing the D2 receptor are cultured in 96-well plates.

-

Compound Addition: Cells are treated with varying concentrations of Nuciferine (for agonist or partial agonist mode) or with a fixed concentration of dopamine in the presence of varying concentrations of Nuciferine (for antagonist mode).

-

Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to raise intracellular cAMP to a detectable level. Activation of the Gαᵢ pathway by a D2 agonist will inhibit this forskolin-stimulated cAMP production.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and reagents from a commercial kit (e.g., HTRF, LANCE) are added to quantify the amount of cAMP present.

-

Signal Measurement: The plate is read on a plate reader capable of detecting the specific signal (e.g., fluorescence, luminescence).

-

Data Analysis:

-

Agonist Mode: The percentage inhibition of forskolin-stimulated cAMP is plotted against Nuciferine concentration. A dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like dopamine).

-

Antagonist Mode: The EC₅₀ of dopamine is determined in the presence of different concentrations of Nuciferine. A rightward shift in the dopamine dose-response curve indicates competitive antagonism, and a Schild analysis can be used to calculate the equilibrium constant (Kₑ).[6]

-

In Vivo Behavioral Assays

This test measures the effect of a compound on spontaneous or stimulated motor activity in rodents.

-

Habituation: Mice or rats are placed individually into open-field arenas equipped with infrared beams to track movement. They are allowed to habituate for a set period (e.g., 30-60 minutes).

-

Administration: Animals are administered Nuciferine or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: The animals are returned to the arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes).

-

Analysis: The activity levels of the Nuciferine-treated group are compared to the vehicle-treated group to determine if the compound is stimulatory or inhibitory.

This test assesses the potential of a compound to induce motor rigidity, a proxy for extrapyramidal side effects in humans.

-

Administration: Mice are injected with Nuciferine, a positive control (e.g., haloperidol), or a vehicle.[2]

-

Testing: At set time points after injection (e.g., 30, 60, 90 minutes), the mouse is placed on an angled screen (e.g., 45°).[2]

-

Measurement: The latency for the mouse to correct its posture and move all four paws is recorded. A maximum time is set (e.g., 5 minutes).

-

Analysis: A significant increase in the latency to move compared to the vehicle group is indicative of catalepsy. Nuciferine's lack of effect in this test at relevant doses supports its atypical profile.[2]

Conclusion

This compound (Nuciferine) possesses a highly complex and therapeutically interesting pharmacological profile at dopamine receptors. The available data characterizes it as a high-affinity D2 receptor ligand with moderate affinity for D3 receptors. Functionally, it acts as a partial agonist at D2 and D5 receptors and a full agonist at D4 receptors. This profile, combined with its activity at serotonin receptors, results in in vivo effects consistent with atypical antipsychotics: efficacy in models of psychosis without the induction of catalepsy. The discrepancies in the literature regarding its functional activity (partial agonist vs. antagonist) warrant further investigation using standardized assay platforms. The unique profile of Nuciferine makes it a compelling lead compound for the development of novel therapeutics for psychiatric disorders.

References

- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 6. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]

- 7. Psychopharmacological studies on (--)-nuciferine and its Hofmann degradation product atherosperminine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Sedative and hypnotic effects of nuciferine: enhancing rodent sleep via serotonergic system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nuciferine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

N-Methylnuciferine's Mechanism of Action on Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnuciferine, an aporphine alkaloid found in the lotus plant (Nelumbo nucifera), exhibits a complex and multifaceted pharmacological profile, particularly in its interaction with serotonergic pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound on various serotonin (5-HT) receptors. Drawing from a comprehensive review of preclinical research, this document details the compound's binding affinities, functional activities, and its effects in relevant in vivo models. The guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar psychoactive compounds.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep.[1] The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological properties. These receptors represent key targets for a variety of therapeutic agents, particularly those used in the treatment of psychiatric disorders.

This compound (hereafter referred to as nuciferine) has garnered significant interest due to its historical use in traditional medicine and its demonstrated psychoactive effects.[2] Modern pharmacological studies have revealed that nuciferine interacts with multiple neurotransmitter systems, with a particularly complex profile at serotonin receptors. Understanding the precise mechanism of action of nuciferine at these receptors is crucial for elucidating its therapeutic potential and guiding future drug development efforts.

Quantitative Pharmacological Data

The interaction of nuciferine with various serotonin receptors has been characterized through radioligand binding assays and in vitro functional studies. The following tables summarize the available quantitative data, providing a comparative overview of nuciferine's affinity and functional potency at key serotonin receptor subtypes. The data has been primarily sourced from studies conducted by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2]

Table 1: this compound Binding Affinities (Ki) at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Source |

| 5-HT1A | 310 | [³H]8-OH-DPAT | [2] |

| 5-HT2A | 478 | [³H]Ketanserin | [2] |

| 5-HT2B | 1000 | [³H]LSD | [2] |

| 5-HT2C | 131 | [³H]Mesulergine | [2] |

| 5-HT5A | 130 | [³H]LSD | [2] |

| 5-HT6 | 700 | [¹²⁵I]SB-258585 | [2] |

| 5-HT7 | 150 | [³H]5-CT | [2] |

Table 2: this compound Functional Activity (EC50/IC50) at Serotonin Receptors

| Receptor Subtype | Functional Assay | Activity | Potency (nM) | Emax (%) | Source |

| 5-HT1A | cAMP Inhibition | Agonist | 3200 | 100 | [2] |

| 5-HT2A | Calcium Flux | Antagonist | 478 | - | [2] |

| 5-HT2C | Calcium Flux | Antagonist | 131 | - | [2] |

| 5-HT6 | cAMP Stimulation | Partial Agonist | 700 | 17.3 | [2] |

| 5-HT7 | cAMP Stimulation | Inverse Agonist | 150 | - | [2] |

Signaling Pathways and Mechanism of Action

Nuciferine's diverse functional activities at serotonin receptors translate into distinct effects on intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by nuciferine.

Caption: Nuciferine agonism at the Gi/o-coupled 5-HT1A receptor.

Caption: Nuciferine antagonism at the Gq/11-coupled 5-HT2A receptor.

Caption: Nuciferine's distinct actions at Gs-coupled 5-HT6 and 5-HT7 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized procedures, including those from the NIMH PDSP.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of nuciferine for various serotonin receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype are prepared from stably transfected HEK293 or CHO cells.

-

Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4 for 5-HT2A).

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of nuciferine.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (concentration of nuciferine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

N-Methylnuciferine's Journey into the Brain: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnuciferine, an alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its potential psychoactive and therapeutic effects on the central nervous system (CNS). A critical determinant of its efficacy is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for studying the BBB permeability of this compound and its close structural analog, nuciferine. The information presented herein is intended to support further research and drug development efforts targeting the CNS.

Quantitative Data on Blood-Brain Barrier Permeability

Table 1: In Vivo Brain Pharmacokinetics of Nuciferine in Rats Following Intravenous Administration (20 mg/kg)

| Parameter | Value | Unit | Significance for BBB Permeability |

| Cmax (unbound) | 0.32 | µg/mL | Maximum concentration reached in the brain, indicating passage across the BBB. |

| Tmax | 0.89 | h | Time to reach maximum concentration in the brain. |

| t1/2, λz | 1.24 | h | Half-life in the brain, indicating residence time. |

| Vd, λz/F | 19.78 | L/kg | Apparent volume of distribution in the brain, suggesting widespread distribution. |

Data from a study on nuciferine, a close structural analog of this compound.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The following are detailed methodologies for standard in vitro and in vivo assays used to evaluate the BBB permeability of compounds like this compound.

In Vitro Methods

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.

-

Principle: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

-

General Protocol:

-

Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) and allow the solvent to evaporate.

-

Solution Preparation: Prepare a solution of the test compound in a buffer at a relevant physiological pH (e.g., 7.4).

-

Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells of a corresponding 96-well plate. Place the donor plate on top of the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: Measure the concentration of the compound in both donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C_A] = Concentration in the acceptor well

-

[C_equilibrium] = Equilibrium concentration

-

-

2. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal barrier. While primarily a model for intestinal absorption, it can provide insights into general cell permeability.

-

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® insert, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of the test compound from the AP to the BL side (absorptive direction) and from the BL to the AP side (efflux direction) is measured.

-

General Protocol:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study:

-

A to B Transport: Add the test compound to the apical side and fresh medium to the basolateral side.

-

B to A Transport: Add the test compound to the basolateral side and fresh medium to the apical side.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At various time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

-

In Vivo Method

1. Brain Microdialysis in Rodents

This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).

-

Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution (perfusate), and small molecules from the brain ECF diffuse across the membrane into the perfusate, which is then collected and analyzed.

-

General Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of a rat or mouse.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Drug Administration: Administer the test compound (e.g., intravenously or intraperitoneally).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of the compound in the dialysate samples using a highly sensitive method like LC-MS/MS.

-

Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.

-

Signaling Pathways and CNS Effects

Nuciferine, and by extension this compound, exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems in the CNS. Its antipsychotic-like effects are attributed to its interactions with dopamine and serotonin receptors.[1]

Dopaminergic Signaling

Nuciferine acts as a partial agonist at D2 dopamine receptors.[1] This means it can both activate and block the receptor, depending on the levels of the endogenous neurotransmitter, dopamine. This dual action is a characteristic of some atypical antipsychotic drugs.

Nuciferine's partial agonism at the D2 receptor modulates dopaminergic signaling.

Serotonergic Signaling

Nuciferine also demonstrates antagonist activity at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT2B, and is an inverse agonist at the 5-HT7 receptor.[1] Its sedative and hypnotic effects are thought to be mediated through the modulation of the serotonergic system.[2]

Nuciferine blocks 5-HT2A receptor signaling, contributing to its CNS effects.

Conclusion

The available evidence strongly suggests that this compound and its analogs can cross the blood-brain barrier and exert significant effects on central neurotransmitter systems. While in vivo data in animal models provide a solid foundation, further in vitro studies using models like PAMPA and Caco-2 are warranted to provide more precise, quantitative data on its passive and active transport mechanisms across the BBB. A deeper understanding of its BBB permeability and its complex interactions with CNS signaling pathways will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.

References

N-Methylnuciferine: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnuciferine, a prominent aporphine alkaloid isolated from the sacred lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current preclinical evidence supporting the potential therapeutic effects of this compound, with a primary focus on its applications in metabolic and central nervous system (CNS) disorders. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's mechanisms of action through signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound (nuciferine) is a bioactive alkaloid with a well-documented history in traditional medicine. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. Preclinical studies have demonstrated its efficacy in rodent models of psychosis, hepatic steatosis, hyperlipidemia, and obesity. Its multifaceted pharmacological profile, characterized by interactions with key neurotransmitter receptors and modulation of critical metabolic pathways, positions this compound as a promising candidate for further investigation.

Pharmacodynamics: Receptor Binding Profile

This compound exhibits a complex and unique receptor binding profile, contributing to its diverse pharmacological effects. It interacts with multiple dopamine and serotonin receptor subtypes, often with affinities in the nanomolar to micromolar range. This profile suggests a potential for atypical antipsychotic activity with a lower propensity for extrapyramidal side effects.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Dopamine D2 | 188 nM | Human | [1][2] |

| Dopamine D3 | 34.1 nM | Human | [2] |

| Dopamine D4 | 14.9 nM | Human | [2] |

| Dopamine D5 | 168 nM | Human | [1] |

| Serotonin 5-HT1A | 164 nM | Human | [1][3] |

| Serotonin 5-HT2A | 4.3 nM | Human | [1][3] |

| Serotonin 5-HT2B | 41 nM | Human | [1] |

| Serotonin 5-HT2C | 13 nM | Human | [1][3] |

| Serotonin 5-HT6 | 31 nM | Human | [1] |

| Serotonin 5-HT7 | 56 nM | Human | [1] |

Note: Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.

Therapeutic Potential in Metabolic Disorders

Preclinical evidence strongly supports the role of this compound in ameliorating various aspects of metabolic syndrome. Its effects are primarily attributed to the regulation of lipid metabolism and gene expression involved in lipogenesis and fatty acid oxidation.

Regulation of Lipogenesis and Hepatic Steatosis

This compound has been shown to significantly reduce lipid accumulation in hepatocytes. This is achieved through the downregulation of key lipogenic enzymes and transcription factors. In vitro studies using oleic acid-induced hepatic steatosis in HepG2 cells have demonstrated a dose-dependent reduction in the expression of genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC).[4]

Table 2: Effect of this compound on Lipogenic Gene Expression in Oleic Acid-Induced HepG2 Cells

| Gene | This compound Concentration | % Decrease in mRNA Expression (compared to OA-treated control) | Reference |

| SREBP-1c | 10 µM | ~25% | [4] |

| 25 µM | ~40% | [4] | |

| 50 µM | ~55% | [4] | |

| FAS | 10 µM | ~30% | [4] |

| 25 µM | ~50% | [4] | |

| 50 µM | ~65% | [4] | |

| ACC | 10 µM | ~20% | [4] |

| 25 µM | ~35% | [4] | |

| 50 µM | ~50% | [4] |

Activation of PPARα

This compound is a known activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in fatty acid catabolism.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and β-oxidation, thereby promoting the clearance of lipids from the liver and plasma.[6][7]

This compound activates PPARα, leading to increased transcription of fatty acid oxidation genes.

Therapeutic Potential in Central Nervous System (CNS) Disorders

The unique receptor binding profile of this compound underlies its potential efficacy in treating CNS disorders, particularly psychosis. Its antipsychotic-like effects have been demonstrated in various rodent models.

Antipsychotic-like Activity

This compound has shown efficacy in animal models predictive of antipsychotic activity. For instance, it has been shown to inhibit phencyclidine (PCP)-induced hyperlocomotion and restore PCP-induced deficits in prepulse inhibition, behavioral paradigms relevant to schizophrenia.[8][9]

Table 3: Antipsychotic-like Effects of this compound in Rodent Models

| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Mice | DOI-induced head-twitch response | 1.0, 3.0, 10.0 | Dose-dependent reduction in head-twitches | [10] |

| Rats | PCP-induced hyperlocomotion | 1.0 - 10.0 | Inhibition of hyperlocomotor activity | [8] |

| Rats | PCP-induced prepulse inhibition deficit | 3.0, 10.0 | Reversal of the deficit | [8] |

Modulation of Dopamine and Serotonin Signaling

The antipsychotic effects of this compound are believed to be mediated through its modulation of dopaminergic and serotonergic signaling pathways. Its antagonist activity at the 5-HT2A receptor, coupled with its partial agonist activity at the D2 receptor, is a hallmark of atypical antipsychotics.[3][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuciferine downregulates Per-Arnt-Sim kinase expression during its alleviation of lipogenesis and inflammation on oleic acid-induced hepatic steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 7. The Role of PPAR Alpha in the Modulation of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]

- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylnuciferine: A Promising Aporphine Alkaloid for Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for novel disease-modifying agents. N-Methylnuciferine, an aporphine alkaloid found in the leaves of the sacred lotus (Nelumbo nucifera), has emerged as a promising candidate for neurodegenerative disease research. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanisms of action, preclinical evidence, and detailed experimental protocols to facilitate further investigation.

Molecular Targets and Mechanism of Action

This compound (often referred to as nuciferine in the literature) exhibits a multi-target pharmacological profile, engaging with key neurotransmitter systems implicated in the pathophysiology of neurodegenerative diseases. Its therapeutic potential stems from its ability to modulate dopaminergic, serotonergic, and cholinergic pathways, in addition to exerting potent antioxidant effects.

Dopaminergic System Modulation

This compound displays a complex interaction with dopamine receptors, acting as a partial agonist at the D2 receptor.[1] This is a noteworthy characteristic, as partial agonism can provide a stabilizing effect on the dopaminergic system, offering therapeutic potential for conditions with dopamine dysregulation like Parkinson's disease.

Serotonergic System Modulation

The compound is also an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors.[1][2] The antagonism of the 5-HT2A receptor is a particularly interesting feature, as this receptor is implicated in the pathophysiology of both psychosis and cognitive decline.

Cholinergic System Modulation

This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, aiming to enhance cholinergic neurotransmission and improve cognitive function.

Antioxidant Properties

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated significant antioxidant activity, including the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4][5]

Quantitative Data on Molecular Interactions and Biological Activities

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound at various molecular targets.

Table 1: Dopamine Receptor Binding Affinities and Functional Activities

| Receptor Subtype | Assay Type | Species | Value | Reference |

| D1 | Antagonist Assay | Human | IC50: 2.09 ± 0.65 μM | [6] |

| D2 | Antagonist Assay | Human | IC50: 1.14 ± 0.10 μM | [6] |

| D2 | Partial Agonist | Human | EC50: 64 nM | [1] |

| D2 | Functional Antagonism (vs. Dopamine) | Human | KB: 62 nM | [1][7] |

| D4 | Agonist | Human | EC50: 2 μM | [1] |

| D5 | Partial Agonist | Human | EC50: 2.6 μM | [1] |

Table 2: Serotonin Receptor Binding Affinities and Functional Activities

| Receptor Subtype | Assay Type | Species | Value | Reference |

| 5-HT1A | Agonist | Human | EC50: 3.2 μM | [1] |

| 5-HT2A | Antagonist | Human | IC50: 478 nM | [1][7] |

| 5-HT2B | Antagonist | Human | IC50: 1 μM | [1] |

| 5-HT2C | Antagonist | Human | IC50: 131 nM | [1] |

| 5-HT6 | Partial Agonist | Human | EC50: 700 nM | [1][7] |

| 5-HT7 | Inverse Agonist | Human | EC50: 150 nM | [1][7] |

Table 3: Acetylcholinesterase Inhibition

| Enzyme Source | Assay Type | Value | Reference |

| Not Specified | Inhibition Assay | IC50: 1.5 µM | [8] |

| Rat Brain and Blood | In vivo recovery | Significant at 10 mg/kg | [3] |

Table 4: In Vitro Antioxidant Activity

| Assay | Effect | Reference |

| DPPH radical scavenging | Good activity | [9][10] |

| ABTS radical scavenging | Good activity | [9][10] |

| Hydroxyl radical scavenging | Good activity | [9][10] |

| Superoxide anion radical scavenging | Good activity | [9][10] |

| Ferric reducing ability of plasma (FRAP) | Weak activity | [9][10] |

Preclinical In Vivo Evidence in Neurodegenerative Disease Models

Parkinson's Disease Models

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, a widely used model that recapitulates the loss of dopaminergic neurons in the substantia nigra, this compound has shown neuroprotective effects. While specific quantitative data on Nuciferine's effect on dopamine and its metabolites in MPTP-treated mice is still emerging, related compounds from Nelumbo nucifera have been shown to increase dopamine concentrations in the substantia nigra of MPTP-induced mice.[11]

Alzheimer's Disease Models

In an alloxan-induced diabetic rat model, which exhibits cognitive deficits and oxidative stress relevant to Alzheimer's disease, this compound (10 mg/kg) significantly recovered acetylcholinesterase activity in the brain and blood.[3][12] Furthermore, it restored the levels of antioxidant enzymes (SOD, CAT, GSH) and inhibited the increase in lipid peroxidation (TBARS) in diabetic animals.[4][12] In a Caenorhabditis elegans model of amyloid-beta-induced toxicity, an extract of Nelumbo nucifera containing this compound mitigated the toxic effects.[13]

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes a common method for inducing Parkinson's-like pathology in mice using MPTP.[14][15]

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used due to their susceptibility to MPTP.

-

MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline (0.9% NaCl) to the desired concentration (e.g., 20 mg/kg). The solution should be freshly prepared before each injection.

-

Administration: Administer MPTP-HCl (20 mg/kg) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days. A control group should receive saline injections.

-

This compound Treatment: this compound can be administered orally or via i.p. injection at the desired doses (e.g., 10, 20, 40 mg/kg) starting before, during, or after the MPTP treatment period, depending on the study design (preventive or therapeutic).

-

Behavioral Assessment: Conduct behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity, typically 7-14 days after the last MPTP injection.

-

Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum and substantia nigra. Analyze the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Alloxan-Induced Diabetic Rat Model for Neurodegeneration Studies

This protocol details the induction of diabetes in rats using alloxan, a model that exhibits oxidative stress and cognitive decline relevant to AD research.[16][17]

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-